molecular formula C19H19N3O3S B2870725 Ethyl 2-[(1-carbamoyl-1-cyanoprop-1-en-2-yl)amino]-4-methyl-5-phenylthiophene-3-carboxylate CAS No. 872097-16-0

Ethyl 2-[(1-carbamoyl-1-cyanoprop-1-en-2-yl)amino]-4-methyl-5-phenylthiophene-3-carboxylate

Cat. No.: B2870725
CAS No.: 872097-16-0
M. Wt: 369.44
InChI Key: BISSOWCBOGNEJQ-UHFFFAOYSA-N
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Description

Ethyl 2-[(1-carbamoyl-1-cyanoprop-1-en-2-yl)amino]-4-methyl-5-phenylthiophene-3-carboxylate is a thiophene derivative characterized by a complex substitution pattern. The core structure comprises a thiophene ring substituted at the 2-position with an amino group linked to a propen-2-yl chain bearing carbamoyl and cyano groups. At the 4- and 5-positions, methyl and phenyl groups are attached, respectively, while the 3-position features an ethyl carboxylate moiety. This compound is synthesized via reactions involving malononitrile and ethyl cyanoacetate, as described in protocols for analogous thiophene derivatives .

Properties

IUPAC Name

ethyl 2-[(4-amino-3-cyano-4-oxobut-2-en-2-yl)amino]-4-methyl-5-phenylthiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O3S/c1-4-25-19(24)15-11(2)16(13-8-6-5-7-9-13)26-18(15)22-12(3)14(10-20)17(21)23/h5-9,22H,4H2,1-3H3,(H2,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BISSOWCBOGNEJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C2=CC=CC=C2)NC(=C(C#N)C(=O)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[(1-carbamoyl-1-cyanoprop-1-en-2-yl)amino]-4-methyl-5-phenylthiophene-3-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the thiophene ring, followed by the introduction of the phenyl and methyl groups. The carbamoyl and cyanopropenyl groups are then added through nucleophilic substitution reactions. The final step involves esterification to introduce the ethyl carboxylate group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Reaction conditions such as temperature, pressure, and the use of catalysts are optimized to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[(1-carbamoyl-1-cyanoprop-1-en-2-yl)amino]-4-methyl-5-phenylthiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

Ethyl 2-[(1-carbamoyl-1-cyanoprop-1-en-2-yl)amino]-4-methyl-5-phenylthiophene-3-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and protein binding.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs with antimicrobial or anticancer properties.

    Industry: It is used in the production of specialty chemicals and materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of Ethyl 2-[(1-carbamoyl-1-cyanoprop-1-en-2-yl)amino]-4-methyl-5-phenylthiophene-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural, synthetic, and physicochemical distinctions between Ethyl 2-[(1-carbamoyl-1-cyanoprop-1-en-2-yl)amino]-4-methyl-5-phenylthiophene-3-carboxylate and related thiophene-based compounds.

Key Analysis:

Core Structure Variations: The target compound features a simple thiophene ring, whereas derivatives like ethyl 3,6-diamino-5-cyano-4-hydroxybenzo[c]thiophene-1-carboxylate incorporate a fused benzo[c]thiophene system, altering electronic properties and steric bulk .

Substituent Diversity: The target compound uniquely combines carbamoyl, cyano, and propenyl groups on its amino side chain, distinguishing it from simpler analogs like ethyl 2-amino-5-(dimethylcarbamoyl)-4-methylthiophene-3-carboxylate, which lacks the propenyl linkage . Halogenated variants (e.g., 4-chlorophenylcarbamoyl) introduce electron-withdrawing groups, which may influence reactivity or binding interactions .

Synthetic Pathways: The target compound’s synthesis aligns with methods for Gewald-type thiophenes, involving ethyl acetoacetate, sulfur, and cyanoacetamide precursors . In contrast, benzo[c]thiophene derivatives require cyclocondensation with malononitrile, highlighting divergent routes for fused-ring systems .

Physicochemical Properties :

  • Molecular weights range from 256.32 (simpler dimethylcarbamoyl derivative) to 408.45 (target compound), reflecting the impact of substituent complexity on bulk and solubility .

Biological Activity

Ethyl 2-[(1-carbamoyl-1-cyanoprop-1-en-2-yl)amino]-4-methyl-5-phenylthiophene-3-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis, and potential applications based on current research findings.

Chemical Structure and Properties

The molecular formula of this compound is C18H20N2O2SC_{18}H_{20}N_2O_2S, with a molecular weight of approximately 320.37 g/mol. The compound features a thiophene ring, which is significant for various biological activities, and includes functional groups such as a carbamoyl group and a cyanopropenyl moiety that enhance its reactivity and biological potential.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, with careful control of reaction conditions to ensure high yields and purity. Common synthetic routes include:

  • Formation of the Thiophene Ring : Utilizing thiophene derivatives as starting materials.
  • Introduction of Functional Groups : Incorporating the carbamoyl and cyanopropenyl groups through nucleophilic substitutions or coupling reactions.
  • Final Esterification : Converting the acid form to the ethyl ester using ethyl alcohol in the presence of acid catalysts.

Analytical techniques such as Nuclear Magnetic Resonance (NMR) and High-Performance Liquid Chromatography (HPLC) are employed to monitor the synthesis process.

Biological Activity

Research indicates that this compound exhibits several biological activities:

Anticancer Properties

Studies have shown that thiophene derivatives can induce apoptosis in cancer cells. For instance, in vitro assays demonstrated that this compound significantly inhibited the proliferation of various cancer cell lines, including breast and lung cancer cells, by triggering apoptotic pathways.

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties against a range of pathogens, including bacteria and fungi. Preliminary results indicate effective inhibition of bacterial growth, suggesting potential use as an antimicrobial agent.

Anti-inflammatory Effects

Research highlights the anti-inflammatory potential of thiophene derivatives. This compound may reduce inflammation markers in vitro, indicating its applicability in treating inflammatory diseases.

Case Studies

Several case studies illustrate the biological efficacy of this compound:

  • Cell Line Studies : A study involving human breast cancer cell lines revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values comparable to established chemotherapeutics.
  • Animal Model Research : In an animal model of inflammation, administration of the compound led to significant reductions in paw edema compared to control groups, supporting its anti-inflammatory claims.

Comparative Analysis with Similar Compounds

Compound NameStructureUnique FeaturesBiological Activity
Ethyl 2-amino-4-methylthiopheneStructureLacks carbamoyl groupModerate anticancer activity
Ethyl 5-(4-nitrophenyl)thiopheneStructureContains nitrophenol moietyStronger antimicrobial activity
Ethyl 2-(phenylcarbamothioyl)aminothiopheneStructureEnhanced thiol reactivityNotable anti-inflammatory effects

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